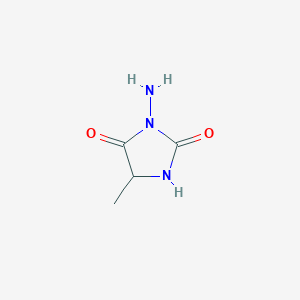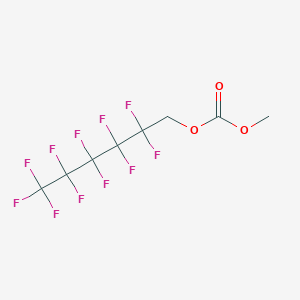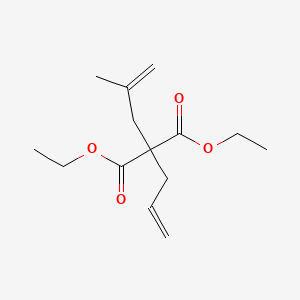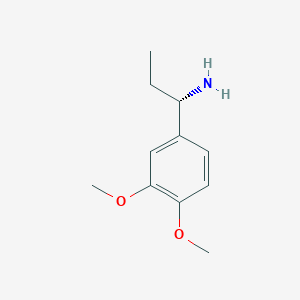
2-Fluoro-4-methylpent-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-methylpent-2-en-1-ol is an organic compound with the molecular formula C6H11FO It is characterized by the presence of a fluorine atom, a methyl group, and a hydroxyl group attached to a pentene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methylpent-2-en-1-ol can be achieved through several methods. One common approach involves the fluorination of 4-methylpent-2-en-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction parameters. This method allows for the efficient and scalable production of the compound while minimizing the risk of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-methylpent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-Fluoro-4-methylpent-2-en-1-one.
Reduction: Formation of 2-Fluoro-4-methylpentane.
Substitution: Formation of 2-Amino-4-methylpent-2-en-1-ol when reacted with amines.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-methylpent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-methylpent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpent-2-en-1-ol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Fluoro-4-methylpentane: Lacks the double bond and hydroxyl group, leading to different applications and reactivity.
2-Fluoro-4-methylphenol: Contains a phenol group instead of a pentene backbone, resulting in distinct chemical behavior.
Uniqueness
2-Fluoro-4-methylpent-2-en-1-ol is unique due to the combination of a fluorine atom, a methyl group, and a hydroxyl group on a pentene backbone. This unique structure imparts specific chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H11FO |
|---|---|
Molekulargewicht |
118.15 g/mol |
IUPAC-Name |
(Z)-2-fluoro-4-methylpent-2-en-1-ol |
InChI |
InChI=1S/C6H11FO/c1-5(2)3-6(7)4-8/h3,5,8H,4H2,1-2H3/b6-3- |
InChI-Schlüssel |
JWVZJSCLTAJWSJ-UTCJRWHESA-N |
Isomerische SMILES |
CC(C)/C=C(/CO)\F |
Kanonische SMILES |
CC(C)C=C(CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B12087875.png)


![(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12087884.png)


![6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087903.png)

![(1-Cyclopropylethyl)[2-(3-methylphenyl)ethyl]amine](/img/structure/B12087907.png)

![3-Chloro-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B12087931.png)
![33-Methoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaen-22-ol](/img/structure/B12087937.png)
![benzyl (6S)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B12087944.png)
